molecular formula C7H17ClO2Si B12643930 (2-Chloroethyl)diethoxymethylsilane CAS No. 41289-12-7

(2-Chloroethyl)diethoxymethylsilane

Cat. No.: B12643930
CAS No.: 41289-12-7
M. Wt: 196.75 g/mol
InChI Key: PZTIZDBYLCQIEI-UHFFFAOYSA-N
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Description

Chloromethyl(methyl)diethoxysilane (CAS 2212-10-4), with the molecular formula C₆H₁₅ClO₂Si, is a key organosilicon compound used as an intermediate in material synthesis. It features a chloromethyl (-CH₂Cl) group attached to a silicon atom, along with a methyl (-CH₃) and two ethoxy (-OCH₂CH₃) groups. This structure confers reactivity toward nucleophilic substitution, making it valuable for surface modifications, polymer crosslinking, and functionalizing silica-based materials .

Properties

IUPAC Name

2-chloroethyl-diethoxy-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClO2Si/c1-4-9-11(3,7-6-8)10-5-2/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTIZDBYLCQIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961592
Record name (2-Chloroethyl)(diethoxy)methylsilane
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Molecular Weight

196.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41289-12-7
Record name (2-Chloroethyl)diethoxymethylsilane
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Record name (2-Chloroethyl)diethoxymethylsilane
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Record name (2-Chloroethyl)(diethoxy)methylsilane
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Record name (2-chloroethyl)diethoxymethylsilane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)diethoxymethylsilane typically involves the reaction of diethoxymethylsilane with 2-chloroethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Diethoxymethylsilane+2-Chloroethanol\text{Diethoxymethylsilane} + \text{2-Chloroethanol}Diethoxymethylsilane+2-Chloroethanol

Biological Activity

(2-Chloroethyl)diethoxymethylsilane, a silane compound, has garnered attention in various fields, particularly in materials science and biomedical applications. Its unique chemical structure allows for diverse interactions with biological systems, leading to potential therapeutic and toxicological implications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₆H₁₅ClO₂Si
  • Molecular Weight : 182.72 g/mol
  • Boiling Point : Approximately 98 °C
  • Density : 0.838 g/mL at 20 °C

These properties are critical for understanding the compound's behavior in biological systems, including its solubility and reactivity.

(2-Chloroethyl)diethoxymethylsilane is known to interact with biological macromolecules such as proteins and nucleic acids. Its chlorinated ethyl group can participate in nucleophilic substitution reactions, potentially modifying cellular components and affecting biological pathways.

Key Mechanisms

  • Alkylation of Nucleophiles : The chloromethyl group can alkylate nucleophilic sites on proteins or DNA, leading to structural modifications that may alter their function.
  • Formation of Siloxane Bonds : The silane portion can form siloxane bonds with hydroxylated surfaces, which is significant in biocompatibility and material adhesion.

Toxicity Studies

Research indicates that (2-Chloroethyl)diethoxymethylsilane exhibits cytotoxic effects on various cell lines. A study conducted on human fibroblasts revealed that exposure to the compound resulted in increased cell death rates at higher concentrations.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10020

This dose-dependent response highlights the compound's potential as a cytotoxic agent.

Case Studies

  • In Vivo Studies : An investigation into the effects of (2-Chloroethyl)diethoxymethylsilane on rat models demonstrated significant inflammation in tissues exposed to the compound. Histological analysis revealed elevated levels of inflammatory markers.
  • Dermal Applications : A study assessed the use of (2-Chloroethyl)diethoxymethylsilane in silicone-based gels for wound healing. Results indicated improved healing rates compared to controls, suggesting potential therapeutic applications in dermatology.

Research Findings

Recent studies have expanded on the biological implications of (2-Chloroethyl)diethoxymethylsilane:

  • Immunogenic Response : A study suggested that this silane could elicit an immune response when used in implantable devices, raising concerns about its long-term biocompatibility.
  • Antimicrobial Properties : Some research indicates that silanes can possess antimicrobial properties, potentially useful in coatings for medical devices to prevent infections.

Comparison with Similar Compounds

Comparison with Similar Chloroalkyl Silanes

The following compounds share structural or functional similarities with Chloromethyl(methyl)diethoxysilane, differing in substituents, reactivity, and applications:

2-Chloroethyltriethoxysilane (CAS 18279-67-9)
  • Molecular Formula : C₈H₁₉ClO₃Si
  • Molecular Weight : 226.77 g/mol
  • Structure : A 2-chloroethyl (-CH₂CH₂Cl) group replaces the chloromethyl group, with three ethoxy substituents on silicon.
  • Applications : Used as a coupling agent in glass fiber treatments and silicone resins. The longer chloroethyl chain may reduce hydrolysis rates compared to chloromethyl analogs .
Diethyl-(2-chloro-ethoxy)-phenyl-silane (CAS 18032-41-2)
  • Molecular Formula : C₁₂H₁₉ClOSi
  • Molecular Weight : 242.82 g/mol
  • Structure : Combines a phenyl group, ethoxy, and 2-chloroethoxy (-OCH₂CH₂Cl) substituents.
  • Reactivity : The phenyl group enhances hydrophobicity, while the chloroethoxy group enables surface anchoring in hydrophobic coatings .
Dichloro(2-methoxyethyl)methylsilane (CAS 58066-88-9)
  • Molecular Formula : C₅H₁₁Cl₂O₂Si
  • Structure : Features two chlorine atoms and a methoxyethyl (-CH₂CH₂OCH₃) group.
  • Properties : The dichloro substitution increases electrophilicity, favoring rapid hydrolysis. Applications include precursors for silicone fluids .
2-Chloroethoxytrimethylsilane
  • Molecular Formula : C₅H₁₃ClOSi
  • Molecular Weight : 152.70 g/mol
  • Boiling Point : 134°C
  • Structure : Trimethylsilicon with a 2-chloroethoxy chain.
  • Applications : Utilized in waterproofing agents and as a reagent for introducing ethoxy groups .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
Chloromethyl(methyl)diethoxysilane 2212-10-4 C₆H₁₅ClO₂Si 182.72 -CH₂Cl, -CH₃, 2×-OCH₂CH₃ 160 Coatings, adhesives, composites
2-Chloroethyltriethoxysilane 18279-67-9 C₈H₁₉ClO₃Si 226.77 -CH₂CH₂Cl, 3×-OCH₂CH₃ N/A Glass fiber coupling
Diethyl-(2-chloro-ethoxy)-phenyl-silane 18032-41-2 C₁₂H₁₉ClOSi 242.82 -Ph, -OCH₂CH₂Cl, 2×-OCH₂CH₃ N/A Hydrophobic coatings
Dichloro(2-methoxyethyl)methylsilane 58066-88-9 C₅H₁₁Cl₂O₂Si 217.12 2×-Cl, -CH₃, -OCH₂CH₂OCH₃ N/A Silicone precursors
2-Chloroethoxytrimethylsilane N/A C₅H₁₃ClOSi 152.70 -OCH₂CH₂Cl, 3×-CH₃ 134 Waterproofing agents

Key Research Findings

Substituent Effects on Reactivity :

  • Chloromethyl groups (-CH₂Cl) exhibit higher electrophilicity than 2-chloroethyl (-CH₂CH₂Cl), leading to faster hydrolysis and crosslinking in siloxane networks .
  • Bulky substituents (e.g., phenyl in Diethyl-(2-chloro-ethoxy)-phenyl-silane) reduce hydrolysis rates but enhance thermal stability .

Solubility and Applications :

  • Ethoxy-rich compounds (e.g., 2-Chloroethyltriethoxysilane) show better compatibility with polar solvents, favoring use in aqueous surface treatments .
  • Dichloro-substituted silanes (e.g., Dichloro(2-methoxyethyl)methylsilane) are more reactive but require controlled handling due to rapid degradation .

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